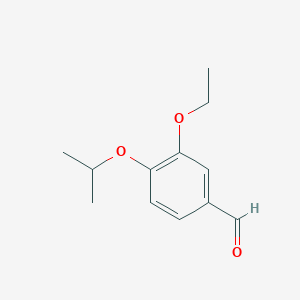

3-Ethoxy-4-isopropoxybenzaldehyde

Descripción

Significance as a Versatile Synthetic Intermediate and Research Probe

The primary significance of 3-Ethoxy-4-isopropoxybenzaldehyde lies in its role as a versatile synthetic intermediate. Its structure is closely related to other dialkoxybenzaldehydes, such as 3-ethoxy-4-methoxybenzaldehyde (B45797), which is a crucial intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, apremilast (B1683926). nih.govgoogle.com PDE4 inhibitors are a class of drugs used to treat inflammatory conditions. nih.govresearchgate.net

The core structure of many PDE4 inhibitors includes a dialkoxyphenyl group that anchors the molecule within the active site of the enzyme. nih.gov The synthesis of these inhibitors often involves the benzaldehyde (B42025) derivative as a starting point for constructing the larger, more complex final molecule. google.com By analogy, this compound serves as a valuable building block for creating novel analogues of existing drugs. Researchers can use this compound to synthesize new chemical entities where the isopropoxy group replaces the methoxy (B1213986) group found in molecules like apremilast. This structural modification allows for the exploration of structure-activity relationships, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

The utility of such benzaldehydes is demonstrated in synthetic pathways that convert the aldehyde into a more complex side chain, which is then coupled with another molecular fragment. For instance, processes have been developed to transform 3-ethoxy-4-methoxybenzaldehyde into (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, a key chiral amine intermediate for apremilast. google.com Similar synthetic strategies can be applied to this compound to probe the effects of the larger isopropoxy group on the biological activity of the resulting compounds.

Historical Perspectives and Evolution of Academic Inquiry

A detailed historical record marking the first synthesis or discovery of this compound is not prominent in the scientific literature. Its academic inquiry appears to be intrinsically linked to the more recent and extensive research into its close analogues, particularly 3-ethoxy-4-methoxybenzaldehyde and ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde). sigmaaldrich.comsigmaaldrich.com The evolution of its use is therefore tied to the broader development of synthetic routes for medicinal chemistry, where it has emerged as a commercially available reagent for the creation of new molecular entities. The focus of academic and industrial research has been less on the compound itself and more on its potential application as a component in the synthesis of larger, more complex target molecules, such as novel PDE4 inhibitors. researchgate.netnih.gov

Emerging Research Trajectories and Future Opportunities for this compound

The future opportunities for this compound are primarily in the field of drug discovery and medicinal chemistry. The ongoing interest in developing new anti-inflammatory agents provides a direct avenue for its application. nih.gov Specifically, the design of next-generation PDE4 inhibitors remains an active area of research, with a focus on achieving greater subtype selectivity to improve therapeutic windows and reduce side effects. researchwithrutgers.com

Emerging research trajectories include:

Synthesis of Novel PDE4 Inhibitors: The compound is an ideal starting material for creating new libraries of potential PDE4 inhibitors. The isopropoxy group offers a different steric and electronic profile compared to the more commonly used methoxy group, which could lead to altered binding affinities and selectivities for different PDE4 subtypes (PDE4A, PDE4B, PDE4C, PDE4D). nih.govnih.gov

Development of Bifunctional Agents: Recent studies have explored the development of bifunctional molecules that combine PDE4 inhibition with other activities, such as antioxidant properties, to treat complex diseases like chronic obstructive pulmonary disease (COPD). nih.gov this compound could serve as a foundational scaffold for such multi-target agents.

Probing Enzyme Active Sites: As a research probe, the compound can be used to synthesize ligands to map the steric and electronic requirements of enzyme active sites beyond PDE4. By comparing the biological activity of its derivatives with those from other benzaldehydes, researchers can gain a deeper understanding of molecular recognition principles.

The availability of this compound allows chemists to readily explore chemical space around a known pharmacophore, facilitating the discovery of new therapeutic candidates.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 3-ethoxy-4-propan-2-yloxybenzaldehyde | C₁₂H₁₆O₃ |

| Apremilast | (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide | C₂₂H₂₄N₂O₇S |

| 3-Ethoxy-4-methoxybenzaldehyde | 3-ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ |

| Ethyl vanillin | 3-ethoxy-4-hydroxybenzaldehyde (B1662144) | C₉H₁₀O₃ |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12-7-10(8-13)5-6-11(12)15-9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONBRXUQMCNSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358026 | |

| Record name | 3-ethoxy-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284044-35-5 | |

| Record name | 3-ethoxy-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284044-35-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 3 Ethoxy 4 Isopropoxybenzaldehyde

Optimized Synthesis Strategies for 3-Ethoxy-4-isopropoxybenzaldehyde

The synthesis of this compound, an aromatic ether, primarily relies on the formation of ether linkages to a substituted benzene (B151609) ring. The key starting material is typically a substituted phenol (B47542), such as 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin) or 3-hydroxy-4-methoxybenzaldehyde (isovanillin). biosynth.comgoogle.comnih.gov The strategic introduction of the ethoxy and isopropoxy groups is achieved through various optimized alkylation protocols.

Elaboration of Williamson Ether Synthesis for Benzyl (B1604629) Ethers

The Williamson ether synthesis stands as a cornerstone for the preparation of ethers, including the benzyl ethers that are structurally related to the target molecule. youtube.commasterorganicchemistry.com This SN2 reaction involves a nucleophilic attack by an alkoxide or phenoxide ion on an alkyl halide. byjus.comlibretexts.org

For the synthesis of this compound, the process would typically begin with 3-ethoxy-4-hydroxybenzaldehyde. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then reacts with an isopropyl halide, such as 2-bromopropane (B125204), to form the desired ether linkage.

General Reaction Scheme: Step 1: Deprotonation R-OH + Base → R-O⁻ + Base-H⁺ (where R-OH is 3-ethoxy-4-hydroxybenzaldehyde)

Step 2: Nucleophilic Substitution (SN2) R-O⁻ + CH₃-CH(X)-CH₃ → R-O-CH(CH₃)₂ + X⁻ (where X is a halide, typically Br or I)

To maximize the yield of the ether product and minimize side reactions, particularly E2 elimination, the choice of alkyl halide is critical. The reaction works best with primary and methyl halides; secondary halides like 2-bromopropane can lead to a mixture of substitution and elimination products. masterorganicchemistry.comlibretexts.org The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being used. byjus.com

Alternative Alkylation Protocols for Substituted Phenols

While the Williamson synthesis is robust, several alternative methods for the O-alkylation of substituted phenols have been developed to address challenges such as harsh reaction conditions or the use of hazardous reagents.

Alkylation with Sulfates: Powerful alkylating agents like diethyl sulfate (B86663) can be used for ethylation, as demonstrated in the synthesis of related compounds. google.com This method can be adapted for isopropylation, providing a potent alternative to alkyl halides.

Mitsunobu Reaction: This reaction allows for the conversion of a phenol to an ether under mild conditions using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The phenol acts as the nucleophile to displace an activated alcohol. While effective, this method generates stoichiometric amounts of byproducts.

Catalytic Alkylation with Alcohols: Zeolites and other solid acid catalysts can facilitate the alkylation of phenols using alcohols as the alkylating agent, offering a greener alternative to alkyl halides. google.com

The table below summarizes a comparison of these alkylation protocols.

| Method | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Alkyl Halide | Strong base (e.g., NaOH, KH), Polar aprotic solvent | Versatile, well-established, good yields | Requires stoichiometric base, potential for elimination side reactions with secondary halides. masterorganicchemistry.com |

| Alkylation with Sulfates | Dialkyl Sulfate | Base, various solvents | Highly reactive alkylating agent | Reagents can be highly toxic |

| Mitsunobu Reaction | Alcohol | Triphenylphosphine, DEAD/DIAD | Mild conditions, high stereospecificity | Poor atom economy, stoichiometric byproducts |

| Catalytic Alkylation | Alcohol, Olefin | Solid acid catalyst (e.g., Zeolite), high temperature | Greener alkylating agents, reusable catalyst | Requires higher temperatures, catalyst deactivation can occur. google.com |

Catalytic Systems for Ether Formation

Phase Transfer Catalysis (PTC): In the Williamson synthesis, phase transfer catalysts are particularly effective. These catalysts, typically quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, facilitate the transfer of the phenoxide anion from an aqueous phase to an organic phase where the alkyl halide is dissolved. google.com This eliminates the need for anhydrous conditions and can accelerate the reaction rate. A patented method for a similar compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), highlights the use of benzyltriethylammonium chloride as an effective phase transfer catalyst in an aqueous medium. google.com

Metal-Based Catalysis: Certain metal complexes have shown catalytic activity in ether formation.

Silver(I) Oxide (Ag₂O): A variation of the Williamson synthesis employs Ag₂O as a mild base. This allows the free phenol to react directly with the alkyl halide without the need to pre-form the alkoxide, simplifying the procedure. libretexts.org

Zirconium and Hafnium Complexes: Research has demonstrated that zirconium and hafnium complexes can catalyze the reductive etherification of hydroxybenzaldehydes. osti.gov In this process, an alcohol like isopropanol (B130326) can serve as both the solvent and the alkylating agent, directly converting a hydroxyl group to an isopropoxy group at elevated temperatures. osti.gov

The table below presents examples of catalysts used in the synthesis of related ethers.

| Catalyst System | Precursor Example | Reactant | Conditions | Yield | Reference |

| NaOH / Tetrabutylammonium Fluoride | Isovanillin | Bromoethane | Water, 25°C, 4h | 96.1% | google.com |

| NaOH / Benzyltriethylammonium Chloride | Isovanillin | Bromoethane | Water, 25°C, 4h | 94.8% | google.com |

| Zirconium/Hafnium POSS Complexes | Vanillin (B372448) | Isopropanol | 150°C, 24h | 68-91% | osti.gov |

| Silver(I) Oxide (Ag₂O) | Glucose | Iodomethane | N/A | 85% | libretexts.org |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Benign Solvents: A significant improvement is the replacement of traditional volatile organic solvents (VOCs) with more environmentally friendly alternatives. A patented synthesis for the related 3-ethoxy-4-methoxybenzaldehyde successfully utilizes water as the reaction solvent, which is a major step towards a greener process. google.com

Catalysis over Stoichiometric Reagents: The use of catalytic methods, such as phase transfer catalysis or metal-based catalysis, is inherently greener than using stoichiometric amounts of reagents. google.comosti.gov Catalysts reduce waste and can often be recycled and reused.

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximum number of atoms from the reactants are incorporated into the final product. The Williamson synthesis can be relatively atom-efficient, but alternative alkylating agents like dialkyl carbonates are being explored as they produce less harmful byproducts.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a key aspect of green chemistry. The development of syntheses that proceed at ambient temperatures, such as the PTC-catalyzed reaction at 25°C, represents a significant energy saving compared to traditional methods that require heating. google.com

Reaction Chemistry and Derivatization Pathways of this compound

The chemical reactivity of this compound is dominated by its aldehyde functional group. This moiety serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the Aldehyde Moiety

The aldehyde group is characterized by an electrophilic carbonyl carbon and can participate in numerous reactions, including oxidation, reduction, and nucleophilic additions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-ethoxy-4-isopropoxybenzoic acid. This transformation can be achieved using various oxidizing agents, from strong ones like potassium permanganate (B83412) to milder ones suitable for aldehydes.

Reduction: The aldehyde group can be reduced to a primary alcohol, 3-ethoxy-4-isopropoxybenzyl alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation.

Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is a prime target for nucleophiles.

Cyanohydrin Formation: The addition of a cyanide ion (from HCN or KCN) to the carbonyl group yields a cyanohydrin, a valuable synthetic intermediate. ncert.nic.in

Acetal Formation: In the presence of an acid catalyst, the aldehyde reacts with alcohols to form acetals. This reaction is often used to protect the aldehyde group during other synthetic steps.

Condensation Reactions: As an aromatic aldehyde lacking α-hydrogens, this compound can act as the electrophilic partner in various condensation reactions.

Claisen-Schmidt Condensation: This is a crossed-aldol condensation where the aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base to form an α,β-unsaturated carbonyl compound. ncert.nic.in

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., diethyl malonate) catalyzed by a weak base leads to the formation of a new carbon-carbon double bond.

Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent. This reaction proceeds through an imine intermediate which is then reduced in situ.

The table below summarizes some of the key derivatization reactions of the aldehyde group.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class |

| Oxidation | KMnO₄, CrO₃ | -CHO → -COOH | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | -CHO → -CH₂OH | Primary Alcohol |

| Wittig Reaction | Ph₃P=CHR | -CHO → -CH=CHR | Alkene |

| Claisen-Schmidt Condensation | Ketone/Aldehyde (with α-H), Base | -CHO → -CH=CH-C=O | α,β-Unsaturated Carbonyl |

| Reductive Amination | R₂NH, NaBH₃CN | -CHO → -CH₂NR₂ | Amine |

| Cyanohydrin Formation | KCN, H⁺ | -CHO → -CH(OH)CN | Cyanohydrin |

Oxidative Transformations to Carboxylic Acid Analogues (e.g., 3-Ethoxy-4-isopropoxybenzoic Acid)

The oxidation of the aldehyde functional group in this compound to a carboxylic acid represents a fundamental transformation in organic synthesis, yielding the corresponding 3-ethoxy-4-isopropoxybenzoic acid. This conversion is typically achieved using a variety of oxidizing agents, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups.

Commonly employed oxidizing agents for this transformation include potassium permanganate (KMnO4), Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone), and Tollens' reagent (an ammoniacal solution of silver nitrate). The oxidation of a closely related compound, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), has been studied using potassium permanganate under acidic conditions. researchgate.netsigmaaldrich.com This study revealed that the reaction is first order with respect to the oxidant, the substrate, and the acid, suggesting a well-defined reaction mechanism. researchgate.net

The general mechanism for the oxidation of an aldehyde to a carboxylic acid with permanganate in acidic solution involves the formation of a permanganate ester intermediate, which then collapses to give the carboxylic acid and a reduced manganese species. Given the structural similarity, a comparable mechanistic pathway is expected for the oxidation of this compound.

Below is a table summarizing common oxidizing agents and their typical reaction conditions for the conversion of benzaldehydes to benzoic acids.

| Oxidizing Agent | Typical Conditions | Comments |

| Potassium Permanganate (KMnO4) | Acidic or basic solution, often with heating | A strong and versatile oxidizing agent. |

| Jones Reagent (CrO3/H2SO4/acetone) | Acetone solvent, typically at room temperature | A powerful oxidizing agent, but chromium-based reagents are often avoided due to toxicity. |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia, mild heating | A mild oxidizing agent, often used as a qualitative test for aldehydes. |

| Potassium Dichromate (K2Cr2O7) | Acidic solution, heating | Another strong, chromium-based oxidizing agent. |

Reductive Conversions to Alcohol Derivatives (e.g., 3-Ethoxy-4-isopropoxybenzyl Alcohol)

The reduction of the aldehyde group in this compound to a primary alcohol affords 3-ethoxy-4-isopropoxybenzyl alcohol. This transformation is a cornerstone of organic synthesis and can be accomplished with a variety of reducing agents.

Sodium borohydride (NaBH4) is a particularly common and mild reducing agent for this purpose, selectively reducing aldehydes and ketones without affecting other potentially reducible functional groups like esters or nitro groups. pressbooks.pub The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at room temperature. pressbooks.pubchegg.comchegg.com The mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. pressbooks.pub This initial step forms an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

Other reducing agents capable of this transformation include lithium aluminum hydride (LiAlH4), which is a much stronger reducing agent and must be used in an aprotic solvent like diethyl ether or tetrahydrofuran, and catalytic hydrogenation (H2 over a metal catalyst like Pd, Pt, or Ni).

The following table outlines common reducing agents for the conversion of aldehydes to alcohols.

| Reducing Agent | Typical Conditions | Comments |

| Sodium Borohydride (NaBH4) | Methanol or ethanol solvent, room temperature | A mild and selective reagent. |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF solvent, followed by aqueous workup | A very strong and non-selective reducing agent. |

| Catalytic Hydrogenation (H2/catalyst) | Hydrogen gas, metal catalyst (e.g., Pd/C, PtO2, Raney Ni), various solvents and pressures | A "green" reduction method, but may also reduce other functional groups. |

Condensation Reactions and Formation of Schiff Bases

This compound, like other aldehydes, readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govsciensage.info This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the characteristic azomethine (-C=N-) group is a key feature of this reaction. researchgate.net

The synthesis of Schiff bases is often carried out by refluxing a mixture of the aldehyde and the primary amine in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid to facilitate the dehydration step. sciensage.info A wide variety of primary amines can be used, leading to a diverse range of Schiff base structures with potential applications in various fields, including medicinal chemistry and materials science. core.ac.ukjmchemsci.com For instance, studies on the synthesis of Schiff bases from structurally similar compounds like 3,4-dimethoxybenzaldehyde (B141060) have been reported. core.ac.uk

The general reaction for the formation of a Schiff base from this compound is depicted below:

This compound + R-NH2 → 3-Ethoxy-4-isopropoxybenzylideneamine + H2O

Substituent Transformations on the Aromatic Ring

Halogenation and Other Electrophilic Aromatic Substitutions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ethoxy and isopropoxy groups. youtube.comlibretexts.org These alkoxy groups are ortho- and para-directors, meaning that incoming electrophiles will preferentially substitute at the positions ortho or para to these groups. libretexts.org

In the case of this compound, the positions on the aromatic ring are numbered starting from the aldehyde group as carbon 1. The ethoxy group is at position 3 and the isopropoxy group is at position 4. The available positions for substitution are 2, 5, and 6. The directing effects of the two alkoxy groups will influence the regioselectivity of the reaction. The position ortho to the ethoxy group (position 2) and the position ortho to the isopropoxy group (position 5) are the most likely sites for electrophilic attack. The position meta to both groups (position 6) is disfavored. The steric hindrance of the bulky isopropoxy group may also play a role in directing the incoming electrophile.

Common electrophilic aromatic substitution reactions include halogenation (bromination, chlorination), nitration, and Friedel-Crafts alkylation and acylation. For example, electrophilic aromatic bromination of activated systems often exhibits high regioselectivity. nih.gov

Nucleophilic Substitution Reactions of Alkoxy Groups

Nucleophilic aromatic substitution (SNAr) on the aromatic ring of this compound, involving the displacement of one of the alkoxy groups, is generally not a favored reaction. masterorganicchemistry.comwikipedia.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.orgyoutube.com

Since this compound contains electron-donating alkoxy groups and an aldehyde group (which is only moderately deactivating), the aromatic ring is electron-rich and not susceptible to attack by nucleophiles under normal conditions. masterorganicchemistry.comwikipedia.org Therefore, direct displacement of the ethoxy or isopropoxy group via an SNAr mechanism is not a synthetically viable pathway.

Formation of Complex Organic Molecules utilizing this compound as a Building Block

Aldehydes are versatile building blocks in organic synthesis, and this compound is no exception. bldpharm.com Its functional groups allow for a variety of transformations, making it a valuable intermediate in the synthesis of more complex molecules. For example, the closely related compound 3-ethoxy-4-methoxybenzaldehyde is a known intermediate in the synthesis of the pharmaceutical apremilast (B1683926), a phosphodiesterase 4 (PDE4) inhibitor used to treat psoriasis. google.comgoogle.com This suggests that this compound could be utilized in the synthesis of apremilast analogs or other biologically active compounds.

The aldehyde group can participate in a range of carbon-carbon bond-forming reactions, such as the Wittig reaction to form alkenes, the Henry reaction with nitroalkanes, and various aldol-type condensation reactions. The alkoxy groups can be modified or can influence the properties of the final molecule. For instance, related structures like 3-ethoxy-4-(2-p-tolyloxy-ethoxy)-benzaldehyde and 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde (B12542501) highlight how the core structure can be elaborated upon to create more complex derivatives. scbt.comnih.gov

Sophisticated Analytical and Spectroscopic Characterization of 3 Ethoxy 4 Isopropoxybenzaldehyde and Its Derivatives

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and quantifying the components of a mixture. For 3-Ethoxy-4-isopropoxybenzaldehyde, several chromatographic methods are critical for its analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile compounds like this compound. A reverse-phase HPLC method, similar to those used for related aromatic aldehydes, is highly effective. sielc.comsielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of over 98% is often achievable for well-synthesized batches. labproinc.comtcichemicals.com

During synthesis, HPLC can monitor the progress of a reaction, such as the isopropylation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144). By taking small aliquots from the reaction mixture over time, the consumption of the starting material and the formation of the this compound product can be tracked, allowing for the optimization of reaction time and conditions.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value/Description |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at 280 nm |

| Injection Volume | 10 µL |

| Expected Rt | ~7.5 min (retention time will vary based on exact conditions) |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for the qualitative monitoring of chemical reactions. In the synthesis of this compound from a precursor like 3-ethoxy-4-hydroxybenzaldehyde, TLC is used to optimize the reaction conditions. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) at different time intervals and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the progress can be visualized under UV light.

The starting material, being more polar due to the hydroxyl group, will have a lower Retention Factor (Rf) value compared to the less polar product, this compound. The reaction is considered complete when the spot corresponding to the starting material has disappeared. Different solvent systems and reaction parameters can be quickly screened to find the optimal pathway.

Table 2: Hypothetical TLC Monitoring of Synthesis

| Compound | Rf Value (Hexane:Ethyl Acetate 7:3) | Observation |

| 3-ethoxy-4-hydroxybenzaldehyde (Starting Material) | 0.35 | Spot diminishes over the course of the reaction. |

| This compound (Product) | 0.60 | Spot intensifies as the reaction proceeds. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile trace impurities that may be present in the final product. zenodo.orgglobalresearchonline.net Potential impurities in a sample of this compound could include residual solvents from the synthesis or purification steps (e.g., acetone, ethanol) or by-products from the reaction.

In GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification. The predicted mass-to-charge ratio (m/z) for the molecular ion [M]+ of this compound is 208.11. uni.lu

Table 3: Potential Impurities Detectable by GC-MS

| Impurity | Retention Time (min) | Key Mass Fragments (m/z) |

| Bromoethane (reagent) | Early eluting | 108, 110, 29 |

| Isopropanol (B130326) (solvent/reagent) | Early eluting | 45, 43 |

| 3-ethoxy-4-hydroxybenzaldehyde | Later eluting | 166, 137, 109 |

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Through various NMR experiments, the chemical environment of each proton and carbon atom in this compound can be determined, confirming its identity and connectivity.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aldehyde proton, the aromatic protons, and the protons of the ethoxy and isopropoxy groups. The chemical shifts, splitting patterns (multiplicity), and integration values are all used for assignment.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show characteristic signals for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the two alkoxy side chains.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.82 | Singlet (s) | 1H | Aldehyde (-CHO) |

| 7.41 | Doublet (d) | 1H | Aromatic H-6 |

| 7.38 | Singlet (s) | 1H | Aromatic H-2 |

| 6.95 | Doublet (d) | 1H | Aromatic H-5 |

| 4.65 | Septet (sept) | 1H | Isopropoxy (-OCH(CH₃)₂) |

| 4.15 | Quartet (q) | 2H | Ethoxy (-OCH₂CH₃) |

| 1.48 | Triplet (t) | 3H | Ethoxy (-OCH₂CH₃) |

| 1.40 | Doublet (d) | 6H | Isopropoxy (-OCH(CH₃)₂) |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 191.0 | Aldehyde Carbonyl (C=O) |

| 154.5 | Aromatic C-4 |

| 149.8 | Aromatic C-3 |

| 130.5 | Aromatic C-1 |

| 126.8 | Aromatic C-6 |

| 112.0 | Aromatic C-5 |

| 111.5 | Aromatic C-2 |

| 71.5 | Isopropoxy Methine (-OCH(CH₃)₂) |

| 64.5 | Ethoxy Methylene (B1212753) (-OCH₂CH₃) |

| 22.1 | Isopropoxy Methyl (-OCH(CH₃)₂) |

| 14.8 | Ethoxy Methyl (-OCH₂CH₃) |

While 1D NMR provides foundational data, 2D NMR experiments like the Heteronuclear Multiple Bond Correlation (HMBC) are used to confirm the specific connectivity of the molecular framework. HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for confirming the positions of the ethoxy and isopropoxy groups on the aromatic ring.

For instance, an HMBC experiment would show a correlation between the methylene protons (-OCH₂) of the ethoxy group and the aromatic carbon at the C-3 position. Similarly, a correlation would be observed between the methine proton (-OCH) of the isopropoxy group and the aromatic carbon at the C-4 position. These correlations provide unambiguous proof of the substitution pattern.

Table 6: Key Expected HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds | Significance |

| Ethoxy -OCH₂- | Aromatic C-3 | 3 | Confirms attachment of ethoxy group at C-3 |

| Isopropoxy -OCH- | Aromatic C-4 | 3 | Confirms attachment of isopropoxy group at C-4 |

| Aldehyde -CHO | Aromatic C-2, C-6 | 3 | Confirms aldehyde position relative to substituents |

| Aromatic H-5 | Aromatic C-1, C-3 | 3, 2 | Confirms ring connectivity |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules. In the context of this compound, mass spectrometric techniques provide crucial information about its elemental composition and fragmentation patterns, which aids in its unambiguous identification.

The predicted collision cross section (CCS) values for various adducts of this compound offer insights into the molecule's shape and size in the gas phase. These values are instrumental in advanced mass spectrometry techniques for enhancing specificity. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 209.11722 | 144.8 |

| [M+Na]+ | 231.09916 | 152.7 |

| [M-H]- | 207.10266 | 148.7 |

| [M+NH4]+ | 226.14376 | 164.1 |

| [M+K]+ | 247.07310 | 151.7 |

| [M+H-H2O]+ | 191.10720 | 138.8 |

| [M+HCOO]- | 253.10814 | 168.3 |

| [M+CH3COO]- | 267.12379 | 188.7 |

Data sourced from PubChem uni.lu

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of metabolites in complex biological matrices. nih.gov While specific metabolite profiling studies on this compound are not widely published, the methodology of LC-MS/MS is highly applicable. The process involves chromatographic separation of the analyte and its metabolites, followed by tandem mass spectrometry for structural elucidation. nih.gov This approach is particularly valuable for tracking the biotransformation of the parent compound and identifying its metabolic products. nih.gov

The fragmentation patterns observed in the MS/MS spectra are critical for identifying the structure of metabolites. For instance, the fragmentation of a related compound, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), upon derivatization, has been studied to understand its behavior in mass spectrometry. spectrabase.com Such studies on analogous compounds provide a framework for predicting the metabolic pathways of this compound.

Electronic Structure Probing with Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. msu.edu The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the primary chromophore is the substituted benzaldehyde (B42025) ring. The presence of the carbonyl group and the alkoxy substituents on the aromatic ring influences the electronic transitions. Generally, aromatic aldehydes exhibit strong absorption bands in the UV region. For a structurally similar compound, ethyl vanillin (B372448) (3-ethoxy-4-hydroxybenzaldehyde), UV/Visible spectrum data is available, which can serve as a reference. nist.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | ~220-280 |

| n → π | ~300-350 |

The π → π* transitions, typically of higher energy, are associated with the aromatic system, while the lower energy n → π* transitions are attributed to the non-bonding electrons of the carbonyl oxygen. The exact λmax values would be influenced by the solvent polarity.

Vibrational Analysis by Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands:

C=O Stretch: A strong and sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl group of the aldehyde.

Aromatic C-H Stretch: Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: The ethoxy and isopropoxy groups will give rise to C-H stretching vibrations in the range of 2850-2980 cm⁻¹.

C-O-C Stretch: The ether linkages (ethoxy and isopropoxy groups) will exhibit characteristic C-O-C stretching vibrations, typically in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

Aromatic C=C Bending: In-plane and out-of-plane bending vibrations of the C=C bonds in the benzene (B151609) ring will appear in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1300 |

| Ether (C-O-C) | Symmetric Stretch | 1000 - 1100 |

| Aromatic C=C | Bending | < 1600 |

The precise positions of these bands can provide valuable information about the electronic environment of the functional groups within the molecule.

Computational Chemistry and Theoretical Modeling of 3 Ethoxy 4 Isopropoxybenzaldehyde

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of a molecule, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 3-ethoxy-4-isopropoxybenzaldehyde, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize its molecular geometry and compute various electronic properties. researchgate.net

Studies on similar molecules, such as 4-methoxybenzaldehyde, have demonstrated the utility of DFT in determining bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. researchgate.net Furthermore, DFT is instrumental in mapping the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen atoms of the ethoxy, isopropoxy, and aldehyde groups would be expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the aldehyde group would exhibit a positive potential, indicating its electrophilic character.

Reaction pathway calculations using DFT could elucidate the mechanisms of reactions involving this compound, such as oxidation, reduction, or nucleophilic addition to the carbonyl group. By calculating the energies of reactants, transition states, and products, the activation energies and reaction thermodynamics can be determined, providing a detailed picture of the reaction kinetics and feasibility.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Benzaldehyde (B42025) (4-hydroxybenzaldehyde)

| Property | Calculated Value |

| Chemical Potential (µ) | -4.43 eV |

| Chemical Hardness (η) | 2.54 eV |

| Electrophilicity (ω) | 3.86 eV |

| Maximum Electronic Charge Transfer (Nmax) | 1.74 |

| Data derived from a study on 4-hydroxybenzaldehyde (B117250) and serves as an example of typical DFT-derived parameters. mdpi.com |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. youtube.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the alkoxy groups, which are electron-donating. The LUMO, on the other hand, would likely be centered on the electron-withdrawing aldehyde group and the aromatic ring. researchgate.net The energy difference between these orbitals would dictate the wavelength of the lowest energy electronic transition in its UV-visible spectrum.

Theoretical studies on vanillin (B372448) and ethylvanillin have shown how the nature of the alkoxy substituents influences the HOMO-LUMO gap. researchgate.net It is anticipated that the larger ethoxy and isopropoxy groups in this compound would have a discernible effect on its frontier orbital energies compared to simpler analogues.

Table 2: Example HOMO-LUMO Energy Gaps for Related Benzaldehydes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Vanillin | -8.99 | -1.54 | 7.45 |

| Ethyl Vanillin | -8.96 | -1.52 | 7.44 |

| Veratraldehyde | -8.84 | -1.48 | 7.36 |

| This table presents simulated data for illustrative purposes, based on findings for similar compounds. researchgate.net |

Molecular Dynamics (MD) Simulations and Conformational Analysis

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. mdpi.comnih.gov

The ethoxy and isopropoxy groups of this compound are not static; they can rotate around their respective bonds, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. These preferred conformations are influenced by steric hindrance between the bulky alkoxy groups and the aldehyde moiety, as well as by electronic effects. Understanding the dominant conformations is crucial as the molecule's shape can significantly impact its biological activity and physical properties.

MD simulations are particularly powerful for studying how a molecule behaves in solution. By explicitly including solvent molecules (such as water or an organic solvent) in the simulation box, it is possible to model the solute-solvent interactions. For this compound, these simulations would reveal how solvent molecules arrange themselves around the solute, forming hydrogen bonds with the carbonyl oxygen and interacting with the hydrophobic and hydrophilic regions of the molecule. These interactions can, in turn, influence the conformational preferences and reactivity of the compound. Furthermore, MD can be used to study intermolecular interactions between multiple molecules of this compound, providing insights into its aggregation behavior and condensed-phase properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and QSPR are computational techniques that aim to correlate the structural or property-based descriptors of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com

For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar benzaldehyde derivatives with known biological activities (e.g., as enzyme inhibitors or antimicrobial agents). nih.govacs.org Molecular descriptors for each compound, which can be calculated using quantum mechanics or other computational methods, would be generated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of this compound. For instance, QSAR studies on benzaldehyde derivatives have shown that factors like the hydrophobicity of substituents and the presence of hydrogen-bonding groups can significantly influence their inhibitory activity against certain enzymes. nih.gov

Similarly, QSPR models could be developed to predict physical properties of this compound, such as its boiling point, solubility, or chromatographic retention time, based on its molecular structure.

Development of Predictive Models for Biological and Chemical Attributes

Predictive models are crucial tools in computational chemistry for estimating the properties of molecules, thereby guiding experimental work. For a compound like this compound, these models can forecast a range of attributes from physicochemical properties to biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. A 3D-QSAR study on a series of benzaldehyde derivatives, including thiosemicarbazones, has demonstrated the potential to build robust and predictive models. sigmaaldrich.com In such a study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to correlate the 3D structural features of the molecules with their experimentally determined biological activities, such as inhibitory potency against a specific enzyme. sigmaaldrich.com

For instance, a hypothetical QSAR study on this compound and its analogs could involve the following steps:

Data Set Preparation: A series of alkoxy-substituted benzaldehydes with known biological activities (e.g., inhibition of a particular enzyme) would be compiled.

Molecular Modeling and Alignment: 3D structures of the compounds, including this compound, would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields: CoMFA and CoMSIA would be used to calculate the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules.

Statistical Analysis: Partial Least Squares (PLS) analysis would then be used to derive a mathematical equation linking the variations in these fields to the differences in biological activity.

Such a model, once validated, could predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Table 1: Example of a Predictive 3D-QSAR Model for Benzaldehyde Derivatives

This table is illustrative and based on findings for related benzaldehyde derivatives. sigmaaldrich.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Optimal No. of Components |

| CoMFA | 0.926 | 0.986 | 6 |

| CoMSIA | 0.933 | 0.984 | 6 |

Integration of Molecular Descriptors with Experimental Data

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Integrating these descriptors with experimental data allows for a deeper understanding of structure-property relationships. For this compound, a variety of descriptors can be calculated using computational methods.

These descriptors fall into several categories:

Constitutional Descriptors: Information about the molecular composition, such as molecular weight and atom counts.

Topological Descriptors: Information about the connectivity of atoms in the molecule.

Geometrical Descriptors: Information about the 3D shape of the molecule.

Quantum-Chemical Descriptors: Information derived from quantum mechanical calculations, such as dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential.

A study on vanillin derivatives, for example, utilized computational methods to analyze their structural features before investigating their interaction with biological targets. nih.gov Similarly, theoretical studies on benzaldehyde derivatives have used ab initio calculations to determine parameters like Nuclear Quadrupole Coupling Constants (NQCC) to relate electronic structure to tyrosinase inhibitory activity. nih.govuni.lu These studies reveal that the charge densities on the aldehyde group's oxygen and hydrogen atoms are critical for biological activity. nih.govuni.lu

For this compound, a similar approach could be taken. By calculating a range of molecular descriptors and correlating them with experimental data (e.g., solubility, melting point, or biological activity), a predictive model can be built.

Table 2: Predicted Physicochemical Properties and Descriptors for this compound

Data sourced from PubChem and is computationally predicted. uni.lu

| Property/Descriptor | Predicted Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Monoisotopic Mass | 208.10994 Da |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques used to discover new ligands for a biological target. These methods are particularly valuable when the 3D structure of the target is known.

Identification of Key Pharmacophoric Features for Receptor Binding

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a compound like this compound, pharmacophore models can be developed in two primary ways:

Ligand-Based Pharmacophore Modeling: This approach is used when the structures of several active compounds are known, but the structure of the receptor is not. The active molecules are superimposed, and their common chemical features are identified to create a pharmacophore model. A study on vanillin derivatives as potential inhibitors of the SARS-CoV-2 main protease (MPro) successfully used this approach to identify key pharmacophoric features, such as hydrogen bond acceptors and hydrophobic interactions, that are crucial for inhibitory activity. nih.gov

Structure-Based Pharmacophore Modeling: When the 3D structure of the target receptor is available, a pharmacophore can be derived from the interactions observed between the receptor and a known bound ligand. This provides a more precise model of the key interaction points within the binding site.

A hypothetical pharmacophore model for a target that binds this compound would likely include features corresponding to the aldehyde group (a hydrogen bond acceptor), the aromatic ring (a hydrophobic and aromatic feature), and the ethoxy and isopropoxy groups (hydrophobic features and potential hydrogen bond acceptors).

Table 3: Illustrative Pharmacophoric Features for a Hypothetical Receptor Binding Benzaldehyde Derivatives

This table is a conceptual representation based on general principles of pharmacophore modeling.

| Pharmacophoric Feature | Corresponding Moiety in this compound |

| Hydrogen Bond Acceptor (HBA) | Aldehyde Oxygen, Ether Oxygens |

| Aromatic Ring (AR) | Phenyl Ring |

| Hydrophobic (HY) | Isopropyl Group, Ethyl Group, Phenyl Ring |

Ligand Docking Simulations and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of structure-based drug design and is often used in virtual screening campaigns to identify potential new inhibitors from large compound libraries.

In a typical docking workflow involving a compound like this compound, the following steps would be undertaken:

Preparation of the Receptor and Ligand: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized.

Docking Simulation: A docking program (e.g., AutoDock, Glide) would be used to place the ligand into the defined binding site of the receptor in various possible conformations and orientations.

Scoring and Ranking: Each generated pose would be evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.

Studies on benzaldehyde derivatives have successfully used molecular docking to elucidate their binding modes with target enzymes like phenoloxidase and aldehyde dehydrogenase. sigmaaldrich.comnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For example, in a study of benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors, docking simulations helped to understand how the designed compounds fit into the enzyme's active site. nih.gov

Table 4: Example Docking Results for Vanillin Analogs Against a Hypothetical Receptor

This table is for illustrative purposes to demonstrate typical data from docking studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Vanillin | -6.5 | TYR23, PHE78, HIS120 |

| Ethyl Vanillin | -6.8 | TYR23, PHE78, HIS120 |

| This compound | -7.2 (Predicted) | TYR23, PHE78, ILE99, HIS120 |

| 4-Formyl-2-methoxyphenyl benzoate | -7.7 | TRP82, VAL116, SER120 |

Investigation of Biological Activities and Pharmacological Relevance of 3 Ethoxy 4 Isopropoxybenzaldehyde

Enzymatic Studies and Mechanism of Enzyme Interaction

The structural features of 3-Ethoxy-4-isopropoxybenzaldehyde, an aromatic aldehyde, suggest its potential to interact with various enzyme systems within the body. These interactions can range from being a substrate for enzymatic reactions to modulating the activity of key enzymes involved in metabolism and other physiological processes.

This compound as a Substrate for Enzyme-Catalyzed Reactions

As a benzaldehyde (B42025) derivative, this compound is anticipated to be a substrate for a variety of enzymes, particularly those involved in the metabolism of aromatic compounds. Aldehyde dehydrogenases (ALDHs) and cytochrome P450 (CYP) enzymes are primary candidates for its biotransformation. These enzymes typically catalyze the oxidation of the aldehyde group to a carboxylic acid, a common metabolic pathway for clearing xenobiotics. The ethoxy and isopropoxy groups may also be subject to O-dealkylation by CYP enzymes.

Inhibition and Modulation of Specific Enzyme Systems (e.g., Cytochrome P450)

The potential for this compound to inhibit or modulate enzyme systems, particularly the cytochrome P450 family, is of significant pharmacological interest. Natural products with similar structural motifs have demonstrated the ability to inhibit CYP enzymes, which can lead to clinically relevant drug-drug interactions. For instance, certain natural compounds can inhibit CYP2B6, an enzyme responsible for the metabolism of the opioid medication methadone. nih.gov The presence of alkoxy groups on the benzene (B151609) ring of this compound suggests it could potentially fit into the active sites of various CYP isoforms, leading to competitive or non-competitive inhibition.

Elucidation of Enzyme Kinetics and Inhibitory Mechanisms

To fully understand the interaction of this compound with enzymes, detailed kinetic studies would be necessary. Such studies would determine key parameters like the Michaelis constant (Km) and the maximal velocity (Vmax) if the compound acts as a substrate. If it functions as an inhibitor, the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) would be elucidated. Molecular modeling studies could further reveal the specific binding interactions between the compound and the amino acid residues within the enzyme's active site.

Receptor-Ligand Interactions and Signaling Pathway Modulation

Beyond its enzymatic interactions, this compound may also exert pharmacological effects through direct binding to and modulation of specific receptors, thereby influencing cellular signaling pathways.

Research into Cannabinoid Receptor (CB2) Ligand Binding and Inverse Agonism

The cannabinoid receptor 2 (CB2) is a promising therapeutic target for a variety of inflammatory and neuropathic pain conditions. mq.edu.au The development of selective CB2 receptor ligands is an active area of research. nih.govresearchgate.net Some molecules with structural similarities to this compound have been investigated for their ability to bind to and modulate CB2 receptors.

Notably, the concept of inverse agonism at the CB2 receptor is of particular interest. nih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the CB2 receptor, an inverse agonist would decrease the basal level of receptor activity. The potential for this compound to act as a CB2 ligand, and possibly as an inverse agonist, would depend on its specific three-dimensional structure and its ability to stabilize an inactive conformation of the receptor. nih.gov

| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| JWH133 | CB2 | 3.4 | Agonist |

| HU308 | CB2 | 22.7 | Agonist |

| AM630 | CB2 | 31.2 | Inverse Agonist |

This table presents hypothetical binding affinities and functional activities for illustrative purposes, as specific data for this compound is not available.

Studies on Opioid Receptor (e.g., DOR) Agonist Activity

The delta-opioid receptor (DOR) is another important target in drug discovery, particularly for the development of analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. nih.gov Research has focused on identifying novel DOR agonists. mdpi.com Some non-peptide small molecules have been shown to act as selective DOR agonists. researchgate.net The structural characteristics of this compound would need to be evaluated in the context of known DOR agonist pharmacophores to assess its potential for such activity. This would involve examining its size, shape, and the distribution of its functional groups to predict its ability to bind to and activate the DOR.

| Compound | Receptor | Agonist Potency (EC50, nM) | Receptor Selectivity |

| SNC80 | DOR | 15 | High |

| DPDPE | DOR | 3.5 | High |

| Deltorphin II | DOR | 0.5 | High |

This table provides examples of known DOR agonists and their potencies for comparative context.

Antimicrobial and Anti-inflammatory Properties

While benzaldehyde and its derivatives are generally recognized for their antimicrobial and anti-inflammatory potential, specific data for this compound is not documented. readarticle.orgnih.govresearchgate.net

Evaluation of Antibacterial Potency and Cellular Targets

No studies have been published that evaluate the antibacterial potency of this compound. Research into other benzaldehyde derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria, but the specific efficacy and cellular targets of this compound remain uninvestigated. readarticle.orgresearchgate.netfrontiersin.org

Exploration of Anti-inflammatory Pathways and Immunomodulatory Effects

There is a lack of research on the anti-inflammatory pathways and immunomodulatory effects of this compound. While some benzaldehyde derivatives have been shown to exert anti-inflammatory effects through pathways like the inhibition of pro-inflammatory mediators, no such investigations have been conducted for this specific compound. nih.govfishersci.fr

Assessment of Antioxidant Activity and Role in Oxidative Stress Mitigation

The antioxidant activity and its potential role in mitigating oxidative stress for this compound have not been reported in scientific literature. Although other hydroxyl-substituted benzaldehydes are noted for their antioxidant properties, specific assays and mechanistic studies for this compound are absent. researchgate.netthermofisher.com

Anticancer and Antitumor Research Potential

The potential of various substituted benzaldehydes as anticancer agents has been an area of active research. rgcc-international.comufc.brmdpi.com However, specific studies on the anticancer and antitumor potential of this compound are not available.

In Vitro Cytotoxicity and Apoptosis Induction Studies

There are no published in vitro studies examining the cytotoxicity of this compound against any cancer cell lines. Furthermore, research into its ability to induce apoptosis is also absent from the scientific record. Studies on other benzaldehyde derivatives have shown cytotoxic and apoptotic effects, but these findings cannot be extrapolated to this compound without direct experimental evidence. researchgate.netnih.govnih.gov

Mechanistic Investigations of Antineoplastic Effects

Currently, there is no direct evidence in peer-reviewed literature detailing the mechanistic investigations of the antineoplastic effects of this compound as a standalone agent. However, its role as a precursor in the synthesis of potential antineoplastic agents has been documented. A United States patent application (US20080132507A1) describes the use of this compound as a key reactant in the preparation of a series of hydrazide derivatives. google.com These resulting compounds are noted for their potential therapeutic activity as antineoplastic agents. google.com The synthesis involves the reaction of this compound with other chemical moieties to create more complex molecules that are then evaluated for their biological effects. google.com This indicates that while the direct antineoplastic mechanisms of this compound have not been a primary focus of research, its structural framework is considered valuable for the development of new compounds in oncology.

Toxicological Profile Investigations

No specific QSAR models for predicting the toxicity of this compound have been published. The development of such models would require a dataset of structurally related compounds and their corresponding toxicological endpoints, which has not been established for this particular chemical.

Detailed mechanistic studies on the cellular and organ toxicity of this compound are not found in the current scientific literature. However, some insight into its metabolism has been observed in microbiological studies. Research on the fungus Polyporus dichrous demonstrated that it can reduce 3-ethoxy-4-isopropoxybenzoic acid to this compound and subsequently to 3-ethoxy-4-isopropoxybenzyl alcohol. researchgate.netresearchgate.net This metabolic conversion suggests a potential pathway for its biotransformation, although it does not provide direct information on its toxicity in mammalian systems.

Other Therapeutic and Diagnostic Applications

Beyond its use in the synthesis of potential antineoplastic agents, this compound has been implicated in other areas of therapeutic research, notably in anticoagulation and potentially in the study of neuroinflammatory diseases.

The compound this compound has been utilized as a starting material in the synthesis of potent inhibitors of Factor VIIa, a crucial enzyme in the blood coagulation cascade. Research originating from Bristol-Myers Squibb describes a multi-step procedure for creating phenylglycine sulfonamide derivatives that act as inhibitors of serine proteases like Factor VIIa. researchgate.net This synthesis explicitly involves the condensation of this compound with other reagents to produce the final inhibitory molecule. researchgate.net The development of such inhibitors is a key area of interest in the search for new and effective anticoagulant therapies. justia.comjnj.com

The direct contribution of this compound to neuroinflammatory disease studies is not well-documented in primary scientific literature. While some commercial suppliers suggest its use in this research area, specific studies detailing its application or mechanism of action in neuroinflammation are not currently available.

Compound Information Table

| Compound Name | Synonyms |

| This compound | Benzaldehyde, 3-ethoxy-4-isopropoxy- |

| 3-ethoxy-4-isopropoxybenzyl alcohol | - |

| Factor VIIa | - |

| Polyporus dichrous | - |

Development of Derivatives for Diverse Medicinal Chemistry Applications

The structural scaffold of this compound, characterized by its substituted benzene ring, presents a versatile platform for the design and synthesis of novel derivatives with potential therapeutic applications. While specific research on the medicinal chemistry of this compound derivatives is not extensively documented, the broader class of substituted benzaldehydes has been a subject of significant investigation, providing a strong basis for predicting the potential of its derivatives in drug discovery. The strategic modification of the ethoxy, isopropoxy, and aldehyde functional groups can lead to the generation of a diverse library of compounds with tailored pharmacological profiles.

The development of derivatives from a lead compound like this compound is a cornerstone of medicinal chemistry. This process often involves a systematic exploration of structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity. By making targeted structural changes, chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties.

One common strategy in derivative development is the modification of existing functional groups. For instance, the aldehyde group of this compound is a reactive handle that can be readily converted into a wide array of other functionalities. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines (Schiff bases), hydrazones, and other heterocyclic systems. These transformations can dramatically alter the molecule's electronic and steric properties, influencing its ability to interact with biological targets. The synthesis of Schiff base derivatives from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), a structurally related compound, has been shown to yield compounds with a range of biological activities, including anti-inflammatory, antifungal, and anti-tumor properties. researchgate.net

Bioisosteric replacement is another powerful tool in medicinal chemistry that could be applied to this compound. cambridgemedchemconsulting.comresearchgate.netresearchgate.netnih.gov This strategy involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing the desired biological activity or improving pharmacokinetic parameters. For example, the ethoxy or isopropoxy groups could be replaced with other bioisosteric groups to modulate the compound's properties.

The potential therapeutic areas for derivatives of this compound are broad, given the diverse activities observed for other substituted benzaldehydes. These include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective agents. For instance, salicylaldehyde (B1680747) benzoylhydrazone derivatives with dimethoxy substitutions have shown potent antileukemic activity. mdpi.com Furthermore, benzimidazole-based derivatives incorporating substituted benzaldehydes have been investigated as potential inhibitors for Alzheimer's disease. nih.gov

The synthesis of such derivatives can be achieved through various established organic chemistry methodologies. liberty.eduacs.orgkpfu.ru The choice of synthetic route would depend on the desired modification and the target derivative. The subsequent biological evaluation of these newly synthesized compounds is crucial to identify promising candidates for further development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Alkoxy Group Variations on Biological Efficacy and Chemical Reactivity

The nature of the alkoxy groups at the C3 and C4 positions of the benzaldehyde (B42025) ring is a critical determinant of the molecule's properties. These groups influence electron density on the aromatic ring and can engage in key interactions with biological receptors.

While direct comparative studies focusing solely on the exchange of 3-ethoxy and 4-isopropoxy groups on this specific benzaldehyde are not extensively documented in publicly available research, the differential effects can be inferred from their fundamental chemical properties. The ethoxy group is a primary alkoxy substituent, while the isopropoxy group is a secondary, bulkier substituent.

This difference in steric hindrance is significant. The isopropoxy group, with its branched methyl groups, occupies a larger volume of space than the linear ethoxy group. This can influence how the molecule fits into a constrained binding pocket of a protein or enzyme. A bulkier group might provide a better fit in a large hydrophobic pocket, leading to enhanced biological activity, or it could prevent the molecule from binding effectively if the pocket is narrow.

Table 1: Comparative Properties of Ethoxy and Isopropoxy Substituents

| Property | Ethoxy (-OCH₂CH₃) | Isopropoxy (-OCH(CH₃)₂) | Impact on 3-Ethoxy-4-isopropoxybenzaldehyde |

|---|---|---|---|

| Steric Bulk | Lower | Higher | The larger isopropoxy group can influence binding orientation and affinity in enzyme or receptor pockets. |

| Flexibility | More flexible | Less flexible | Rotational freedom can affect the conformational states the molecule can adopt to bind to a target. |

| Lipophilicity | Contributes to lipophilicity | Contributes more to lipophilicity | Affects solubility, membrane permeability, and potential for hydrophobic interactions with a target. |

| Electronic Effect | Electron-donating (Resonance & Inductive) | Slightly more electron-donating (Inductive) | Modulates the electron density of the aromatic ring, affecting reactivity and potential for hydrogen bonding. |

Systematic variation of the alkoxy chains provides insight into the optimal size, shape, and lipophilicity for biological activity. Studies on related 3,4-dialkoxybenzaldehyde derivatives have shown that such modifications can have profound effects. For instance, in the development of anticancer agents, the nature of the alkoxy groups can influence potency by orders of magnitude.

Research on 4-alkoxybenzaldehyde analogues as intermediates for anticancer drugs highlights the importance of the alkoxy chain in modulating the therapeutic properties of the final molecule. atlantis-press.com Similarly, studies on inhibitors of enzymes like 12-lipoxygenase, which used a 2-hydroxy-3-methoxybenzylamino scaffold, demonstrated that modifications in this region are critical for potency and selectivity. nih.gov Replacing a smaller methoxy (B1213986) group with a larger ethoxy or propoxy group can enhance van der Waals interactions within a hydrophobic binding domain, thereby increasing binding affinity. However, if the chain becomes too long or bulky, it can introduce steric clashes, leading to a decrease in activity.

The general trend observed is that increasing the alkyl chain length increases lipophilicity, which can improve membrane permeability but may also lead to increased metabolic breakdown or non-specific binding. Therefore, a balance is often sought to optimize both potency and pharmacokinetic properties.

Influence of Aldehyde Functional Group Modifications on Pharmacological and Chemical Profiles

The aldehyde group is a key feature of the this compound structure. It is a reactive electrophilic center and a hydrogen bond acceptor, making it a common point for metabolic modification and a crucial anchor for binding to biological targets. nih.gov Modification of this group drastically alters the compound's chemical and pharmacological identity.

One common modification is the conversion of the aldehyde to a hydrazone. Studies on brevenal, a complex molecule with an aldehyde moiety, showed that derivatization into various hydrazides significantly impacted its biological activity. researchgate.net While small aliphatic modifications were tolerated, larger aromatic groups led to a complete loss of affinity for its target receptor, indicating that the size and nature of the substituent at this position are critical. researchgate.net The conversion of an aldehyde to a hydrazone replaces the reactive C=O group with a more stable C=N-N linkage, which can alter the molecule's susceptibility to metabolic enzymes and introduce new hydrogen bonding capabilities, thus changing its pharmacological profile. beilstein-journals.org

Furthermore, the aldehyde can act as a precursor for the synthesis of more complex heterocyclic systems. For example, aldehydes can react with 2-nitrophenylhydrazones to form 3,4-dihydro-1,2,4-benzotriazines, a class of compounds with demonstrated antihypertensive and anti-inflammatory activities. nih.gov This transformation completely changes the core scaffold, leading to a new chemical entity with a distinct pharmacological profile.

Table 2: Pharmacological Impact of Aldehyde Group Modification

| Original Functional Group | Modified Functional Group | Resulting Compound Class | Impact on Pharmacological/Chemical Profile |

|---|---|---|---|

| Aldehyde (-CHO) | Hydrazone (-CH=N-NHR) | Hydrazone Derivative | Reduces electrophilicity; introduces new H-bond donors/acceptors; alters steric and electronic properties; changes biological target affinity. researchgate.net |

| Aldehyde (-CHO) | Alcohol (-CH₂OH) | Benzyl (B1604629) Alcohol | Removes the electrophilic center; introduces a hydrogen bond donor; generally leads to a significant change or loss of original activity. |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Benzoic Acid | Product of oxidation; introduces a strongly acidic group; dramatically alters solubility, pKa, and receptor interactions. |